5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid
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Overview
Description
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is a chemical compound with the molecular formula C15H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 5th and 8th positions, and two keto groups at the 9th and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid typically involves the chlorination of anthraquinone derivatives. One common method is the chlorination of 1,4-dihydroxyanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-9,10-anthraquinone
- 5,8-Dihydroxy-9,10-anthraquinone
- 1,8-Dichloro-9,10-anthraquinone
Uniqueness
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and keto groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
18018-22-9 |
---|---|
Molecular Formula |
C15H6Cl2O4 |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5H,(H,20,21) |
InChI Key |
JYKRMBCKXZSUKV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
18018-22-9 | |
Origin of Product |
United States |
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